molecular formula C19H11Cl2N3O2 B10917075 5-(2,4-Dichlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

5-(2,4-Dichlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10917075
M. Wt: 384.2 g/mol
InChI Key: GEHVKNOSWCHMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dichlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of dichlorophenyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of a pyrazole ring, followed by the introduction of the pyrimidine moiety. The final step involves the carboxylation of the compound to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

5-(2,4-Dichlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways, thereby modulating cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Dichlorophenyl)-7-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one: This compound shares a similar core structure but differs in the presence of a thioxo group.

    Amino-Pyrazoles: These compounds have a pyrazole nucleus and exhibit various biological activities, similar to 5-(2,4-Dichlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorophenyl and phenyl groups. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H11Cl2N3O2

Molecular Weight

384.2 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C19H11Cl2N3O2/c20-12-6-7-13(14(21)8-12)16-9-17(19(25)26)24-18(22-16)10-15(23-24)11-4-2-1-3-5-11/h1-10H,(H,25,26)

InChI Key

GEHVKNOSWCHMLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.